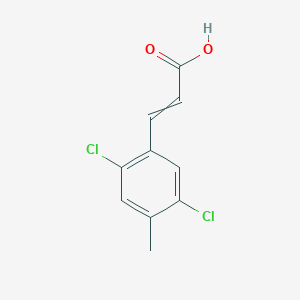

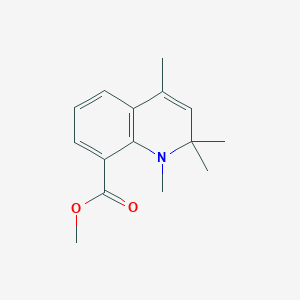

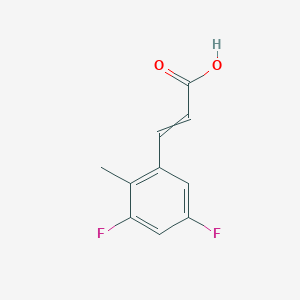

![molecular formula C8H7N3O2 B1413704 2-Methyl-7-nitroimidazo[1,2-a]pyridine CAS No. 2173116-47-5](/img/structure/B1413704.png)

2-Methyl-7-nitroimidazo[1,2-a]pyridine

Overview

Description

“2-Methyl-7-nitroimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C8H7N3O2 . It is part of a class of compounds known as imidazopyridines, which are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a copper(I)-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .

Molecular Structure Analysis

The molecular weight of “2-Methyl-7-nitroimidazo[1,2-a]pyridine” is 177.16 . The structure of this compound can be viewed using computational methods .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines exhibit significant activity in various chemical reactions. For instance, they have been used in the inhibition of aluminium corrosion . Moreover, they have shown antibacterial properties against Escherichia coli at certain concentrations .

Scientific Research Applications

Heterocyclic Chemistry Studies

Studies in heterocyclic chemistry have focused on the synthesis of various derivatives of imidazo[1,2-a]pyridine. For example, Clark and Ramsden (1971) synthesized a range of 7-substituted 2,3-dihydro-5-methyl-8-nitroimidazo[1,2-c]pyrimidines, which are closely related to the 2-methyl-7-nitroimidazo[1,2-a]pyridine structure (Clark & Ramsden, 1971).

Structural and Electronic Properties

The crystal structures and charge distributions of 2-phenyl-imidazo[1,2-a]pyridine and related salts were examined by Tafeenko et al. (1996), providing insights into the structural and electronic properties of these compounds, which are relevant to the compound of interest (Tafeenko et al., 1996).

Synthesis of Fused Triazines

Zamora et al. (2004) explored the use of the imidazo[1,2-a]pyridine system as a synthon for building fused triazines, a type of planar, angular tri-heterocycle with potential biological activity. This research highlights the role of imidazo[1,2-a]pyridine derivatives in synthesizing biologically active compounds (Zamora et al., 2004).

Development of Novel Organic Compounds

Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines. This research is significant for the development of novel organic compounds with diverse applications (Bazin et al., 2013).

Synthesis of Pyridinoimidazo and Pyrroloimidazo Cores

Andaloussi et al. (2007) reported on the synthesis of pyridinoimidazo[1,2-a]pyridine and pyrroloimidazo[1,2-a]pyridine cores, starting from 2-amino-4-methyl-5-nitropyridine. This research contributes to the synthesis of complex heterocyclic compounds that might have various applications in pharmaceuticals and materials science (Andaloussi et al., 2007).

Iron-Catalyzed Synthesis

Monir et al. (2014) demonstrated a unique iron-catalyzed oxidative diamination of nitroalkene with 2-aminopyridine for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines. This method represents the first synthesis of 2-nitroimidazo[1,2-a]pyridines and highlights the potential for metal-catalyzed reactions in synthesizing imidazo[1,2-a]pyridine derivatives (Monir et al., 2014).

Biodegradation Studies

Cai et al. (2015) explored the microbial degradation mechanism of a novel insecticide containing an imidazo[1,2-a]pyridine derivative, offering insights into the environmental fate and biodegradation pathways of such compounds (Cai et al., 2015).

Future Directions

Future research on “2-Methyl-7-nitroimidazo[1,2-a]pyridine” and related compounds could focus on improving their aqueous solubility and in vitro pharmacokinetic properties . Additionally, further studies could explore their potential applications in medicinal chemistry, given their wide range of biological activities .

Mechanism of Action

Target of Action

This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to interact with various biological targets

Mode of Action

Imidazo[1,2-a]pyridines are generally known for their ability to undergo direct functionalization through radical reactions . This process involves transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are involved in various biochemical pathways, but the exact pathways affected by this specific compound need further investigation.

Pharmacokinetics

Its molecular weight is 177.16 , which suggests that it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed

Result of Action

As a member of the imidazo[1,2-a]pyridines class, it may have various effects depending on its specific targets and mode of action

properties

IUPAC Name |

2-methyl-7-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-6-5-10-3-2-7(11(12)13)4-8(10)9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUHKEVHNMCRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC(=CC2=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

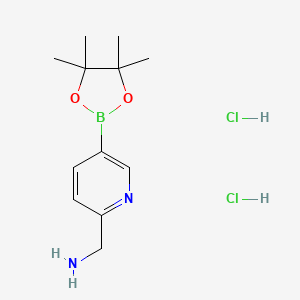

![5-Propionyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1413630.png)

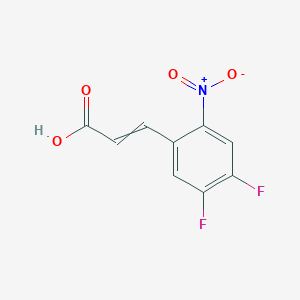

![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)

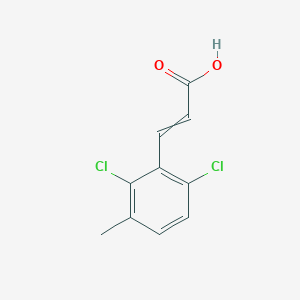

![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)